Ethyl 2-[(aminocarbonyl)amino]acetate
Overview
Description
Ethyl 2-[(aminocarbonyl)amino]acetate is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8846. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
Ethyl 2-[(aminocarbonyl)amino]acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydantoinase enzymes, which catalyze the hydrolysis of hydantoins to produce amino acids . This interaction is crucial for the synthesis of amino acids, which are essential building blocks of proteins. The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the hydrolysis reaction.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in amino acid synthesis and metabolism, thereby impacting the overall metabolic flux within the cell . Additionally, this compound can alter cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of hydantoinase enzymes, inhibiting their activity and preventing the hydrolysis of hydantoins . This inhibition can lead to an accumulation of hydantoins and a decrease in amino acid production. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. This compound is relatively stable at room temperature, with a melting point of 130-140°C and a boiling point of 238.05°C at 760 mmHg . Over extended periods, the compound may degrade, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function, including alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance amino acid synthesis and improve metabolic function. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid synthesis and metabolism. The compound interacts with hydantoinase enzymes, which catalyze the hydrolysis of hydantoins to produce amino acids . This interaction is crucial for maintaining the balance of amino acid levels within the cell. Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in other metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within the cell, ensuring its availability for biochemical reactions . This compound can accumulate in specific cellular compartments, where it interacts with enzymes and other biomolecules to exert its effects. The distribution of the compound within tissues can also influence its overall efficacy and impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that this compound is available at the sites where it is needed for biochemical reactions. The subcellular localization of the compound can also influence its interactions with enzymes and other biomolecules, affecting its overall efficacy and impact on cellular processes.
Properties
IUPAC Name |
ethyl 2-(carbamoylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKXMAVLXBQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278652 | |
Record name | Ethyl N-carbamoylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-20-5 | |
Record name | 6293-20-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-carbamoylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL HYDANTOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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